molecular formula C28H48N3O5S+ B1663117 Carbamimidoyl(dimethyl)azanium;[(E)-[1-[2-(furan-3-yl)ethyl]-4b,8,8,10a-tetramethyl-1,3,4,4a,5,6,7,8a,9,10-decahydrophenanthren-2-ylidene]methyl] hydrogen sulfate CAS No. 94203-53-9

Carbamimidoyl(dimethyl)azanium;[(E)-[1-[2-(furan-3-yl)ethyl]-4b,8,8,10a-tetramethyl-1,3,4,4a,5,6,7,8a,9,10-decahydrophenanthren-2-ylidene]methyl] hydrogen sulfate

Cat. No. B1663117
CAS RN: 94203-53-9
M. Wt: 538.8 g/mol
InChI Key: MUGYGAQKMRBEQJ-ZJSKVYKZSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

Antagonist of the mammalian bile acid sensor farnesoid-X-receptor (FXR);  High Quality Biochemicals for Research Uses

Scientific Research Applications

Antiprotozoal Agents

Carbamimidoyl(dimethyl)azanium compounds have been researched for their potential as antiprotozoal agents. For instance, a study by Ismail et al. (2004) synthesized compounds related to Carbamimidoyl(dimethyl)azanium, showing strong DNA affinities and significant in vitro activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum. These findings suggest their potential use in treating diseases like sleeping sickness and malaria (Ismail et al., 2004).

Synthesis of N,N-Dimethyltryptamine Derivative

Li De-chen (2002) discussed the synthesis of a N,N-Dimethyltryptamine derivative using a compound structurally similar to Carbamimidoyl(dimethyl)azanium. This study contributes to the field of synthetic organic chemistry and may have implications in the synthesis of complex organic compounds (Li De-chen, 2002).

Development of New Ionic Liquids

Holbrey et al. (2002) investigated the synthesis of new ionic liquids, including compounds related to Carbamimidoyl(dimethyl)azanium. These ionic liquids are notable for their stability, water solubility, and wide electrochemical window, making them potentially useful in various industrial applications (Holbrey et al., 2002).

Crystallographic Studies

The study of crystal structures of compounds similar to Carbamimidoyl(dimethyl)azanium can provide insights into molecular interactions and conformations. For example, Dayananda et al. (2012) explored the crystal structure of a closely related compound, contributing to a better understanding of molecular geometry and hydrogen bonding patterns (Dayananda et al., 2012).

properties

CAS RN

94203-53-9

Product Name

Carbamimidoyl(dimethyl)azanium;[(E)-[1-[2-(furan-3-yl)ethyl]-4b,8,8,10a-tetramethyl-1,3,4,4a,5,6,7,8a,9,10-decahydrophenanthren-2-ylidene]methyl] hydrogen sulfate

Molecular Formula

C28H48N3O5S+

Molecular Weight

538.8 g/mol

IUPAC Name

carbamimidoyl(dimethyl)azanium;[(E)-[1-[2-(furan-3-yl)ethyl]-4b,8,8,10a-tetramethyl-1,3,4,4a,5,6,7,8a,9,10-decahydrophenanthren-2-ylidene]methyl] hydrogen sulfate

InChI

InChI=1S/C25H38O5S.C3H9N3/c1-23(2)12-5-13-25(4)21(23)10-14-24(3)20(8-6-18-11-15-29-16-18)19(7-9-22(24)25)17-30-31(26,27)28;1-6(2)3(4)5/h11,15-17,20-22H,5-10,12-14H2,1-4H3,(H,26,27,28);1-2H3,(H3,4,5)/p+1/b19-17+;

InChI Key

MUGYGAQKMRBEQJ-ZJSKVYKZSA-O

Isomeric SMILES

C[C@]12CCCC(C1CCC3(C2CC/C(=C\OS(=O)(=O)[O-])/C3CCC4=COC=C4)C)(C)C.C[N+](=C(N)N)C

SMILES

CC1(CCCC2(C1CCC3(C2CCC(=COS(=O)(=O)O)C3CCC4=COC=C4)C)C)C.C[NH+](C)C(=N)N

Canonical SMILES

CC1(CCCC2(C1CCC3(C2CCC(=COS(=O)(=O)O)C3CCC4=COC=C4)C)C)C.C[NH+](C)C(=N)N

synonyms

NSC-613010;  [(E)-[(1R,4aR,4bS,8aS,10aS)-1-[2-(Furan-3-yl)ethyl]-4b,8,8,10a-tetramethyl-1,3,4,4a,5,6,7,8a,9,10-decahydrophenanthren-2-ylidene]methyl]sulfate diaminomethylidene(dimethyl)azanium

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Carbamimidoyl(dimethyl)azanium;[(E)-[1-[2-(furan-3-yl)ethyl]-4b,8,8,10a-tetramethyl-1,3,4,4a,5,6,7,8a,9,10-decahydrophenanthren-2-ylidene]methyl] hydrogen sulfate
Reactant of Route 2
Carbamimidoyl(dimethyl)azanium;[(E)-[1-[2-(furan-3-yl)ethyl]-4b,8,8,10a-tetramethyl-1,3,4,4a,5,6,7,8a,9,10-decahydrophenanthren-2-ylidene]methyl] hydrogen sulfate
Reactant of Route 3
Carbamimidoyl(dimethyl)azanium;[(E)-[1-[2-(furan-3-yl)ethyl]-4b,8,8,10a-tetramethyl-1,3,4,4a,5,6,7,8a,9,10-decahydrophenanthren-2-ylidene]methyl] hydrogen sulfate
Reactant of Route 4
Carbamimidoyl(dimethyl)azanium;[(E)-[1-[2-(furan-3-yl)ethyl]-4b,8,8,10a-tetramethyl-1,3,4,4a,5,6,7,8a,9,10-decahydrophenanthren-2-ylidene]methyl] hydrogen sulfate
Reactant of Route 5
Carbamimidoyl(dimethyl)azanium;[(E)-[1-[2-(furan-3-yl)ethyl]-4b,8,8,10a-tetramethyl-1,3,4,4a,5,6,7,8a,9,10-decahydrophenanthren-2-ylidene]methyl] hydrogen sulfate
Reactant of Route 6
Carbamimidoyl(dimethyl)azanium;[(E)-[1-[2-(furan-3-yl)ethyl]-4b,8,8,10a-tetramethyl-1,3,4,4a,5,6,7,8a,9,10-decahydrophenanthren-2-ylidene]methyl] hydrogen sulfate

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